molecular formula C18H15N3O3S B12215586 3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B12215586
M. Wt: 353.4 g/mol
InChI Key: HBGMEDCDRRIWHL-UHFFFAOYSA-N
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Description

3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with methyl groups and a thiophene-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methyl Groups: Methylation can be achieved using methylating agents such as methyl iodide in the presence of a base.

    Synthesis of the Thiophene-Oxadiazole Moiety: This involves the formation of the oxadiazole ring through cyclization reactions, often using hydrazides and carboxylic acids or their derivatives.

    Coupling of the Moieties: The final step involves coupling the thiophene-oxadiazole moiety with the benzofuran core, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit kinases or other enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran, thiophene, and oxadiazole moieties. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

3,6,7-trimethyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H15N3O3S/c1-9-6-7-12-11(3)16(23-15(12)10(9)2)18(22)19-17-14(20-24-21-17)13-5-4-8-25-13/h4-8H,1-3H3,(H,19,21,22)

InChI Key

HBGMEDCDRRIWHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NC3=NON=C3C4=CC=CS4)C)C

Origin of Product

United States

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